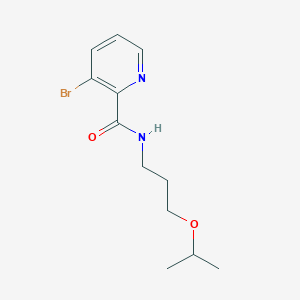![molecular formula C7H16N2O3S B7679830 N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
N-[methyl(propyl)sulfamoyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[methyl(propyl)sulfamoyl]propanamide, also known as MPS, is a sulfonamide compound that has been used in scientific research for various purposes. It is a white crystalline powder that is soluble in water and other polar solvents. In
Wirkmechanismus
The mechanism of action of N-[methyl(propyl)sulfamoyl]propanamide is not well understood. However, it is believed that it acts as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting this enzyme, N-[methyl(propyl)sulfamoyl]propanamide may affect the acid-base balance in cells and tissues.
Biochemical and physiological effects:
N-[methyl(propyl)sulfamoyl]propanamide has been shown to have various biochemical and physiological effects in scientific research. For example, it has been shown to inhibit the growth of certain bacteria and fungi, to reduce the activity of carbonic anhydrase in red blood cells, and to affect the activity of certain enzymes involved in carbohydrate metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[methyl(propyl)sulfamoyl]propanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It is also soluble in water and other polar solvents, which makes it easy to handle in the lab. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments using N-[methyl(propyl)sulfamoyl]propanamide.
Zukünftige Richtungen
There are several future directions for research on N-[methyl(propyl)sulfamoyl]propanamide. One area of interest is its potential as a therapeutic agent for the treatment of certain diseases, such as cancer and diabetes. Another area of interest is its use as a tool for studying the structure and function of proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action of N-[methyl(propyl)sulfamoyl]propanamide and its effects on cellular and physiological processes.
Conclusion:
In conclusion, N-[methyl(propyl)sulfamoyl]propanamide is a sulfonamide compound that has been used in scientific research for various purposes. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While its mechanism of action is not well understood, it has potential as a therapeutic agent and as a tool for studying protein and enzyme structure and function. Further research is needed to fully understand the potential applications of N-[methyl(propyl)sulfamoyl]propanamide in scientific research.
Synthesemethoden
N-[methyl(propyl)sulfamoyl]propanamide can be synthesized by reacting propanoyl chloride with N-methylpropylamine, followed by the addition of sulfamide. The reaction occurs in the presence of a base, such as sodium hydroxide, and is carried out at room temperature. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[methyl(propyl)sulfamoyl]propanamide has been used in scientific research for various purposes, including as a reagent for the determination of amino acids and peptides, as an inhibitor of carbonic anhydrase, and as a modifier of protein structure. It has also been used in the synthesis of other compounds, such as sulfonamides and sulfamides.
Eigenschaften
IUPAC Name |
N-[methyl(propyl)sulfamoyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3S/c1-4-6-9(3)13(11,12)8-7(10)5-2/h4-6H2,1-3H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKZONMFJZXDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

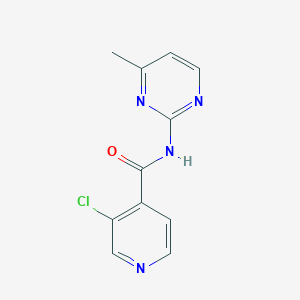
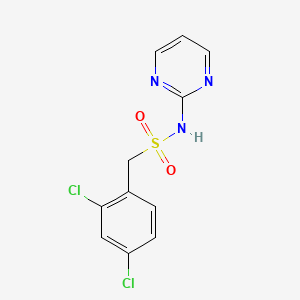
![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)
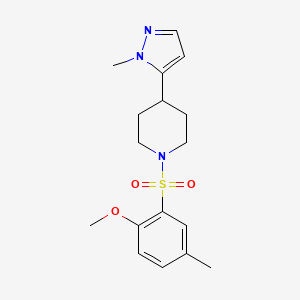
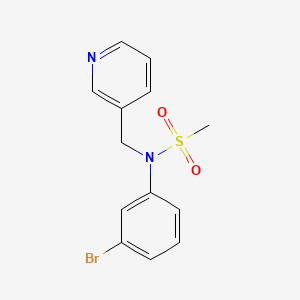
![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)
![1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole](/img/structure/B7679794.png)
![4-fluoro-3-methyl-N-[5-(3-methylbutyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679796.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-4-ethyl-5-methyl-1,2,4-triazole](/img/structure/B7679800.png)
![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)
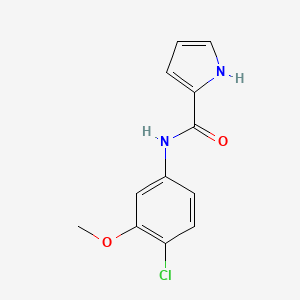
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)
